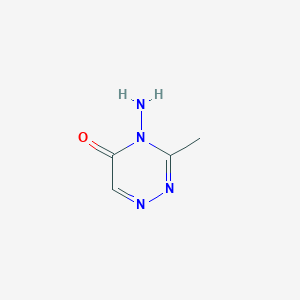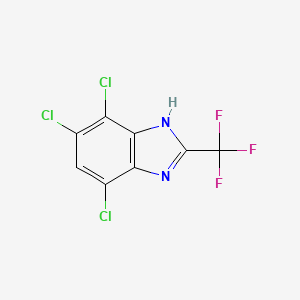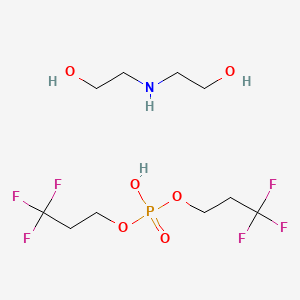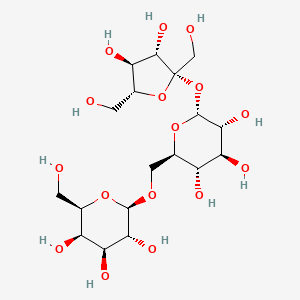
Dichloro(m-trifluoromethylphenyl)arsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro-[3-(trifluoromethyl)phenyl]arsane is an organoarsenic compound characterized by the presence of both chlorine and trifluoromethyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-[3-(trifluoromethyl)phenyl]arsane typically involves the reaction of arsenic trichloride with 3-(trifluoromethyl)phenyl magnesium bromide. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the arsenic compound. The reaction proceeds as follows:
AsCl3+C6H4(CF3)MgBr→C6H4(CF3)AsCl2+MgBrCl
Industrial Production Methods
Industrial production of dichloro-[3-(trifluoromethyl)phenyl]arsane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro-[3-(trifluoromethyl)phenyl]arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it to arsenic(III) or arsenic(I) compounds.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Arsenic(V) oxides or oxychlorides.
Reduction: Arsenic(III) or arsenic(I) compounds.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dichloro-[3-(trifluoromethyl)phenyl]arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dichloro-[3-(trifluoromethyl)phenyl]arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro-[3-(trifluoromethyl)phenyl]phosphane
- Dichloro-[3-(trifluoromethyl)phenyl]stibane
- Dichloro-[3-(trifluoromethyl)phenyl]bismuthane
Uniqueness
Dichloro-[3-(trifluoromethyl)phenyl]arsane is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties compared to its phosphorus, antimony, and bismuth analogs. The trifluoromethyl group also enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
64048-90-4 |
|---|---|
Molekularformel |
C7H4AsCl2F3 |
Molekulargewicht |
290.93 g/mol |
IUPAC-Name |
dichloro-[3-(trifluoromethyl)phenyl]arsane |
InChI |
InChI=1S/C7H4AsCl2F3/c9-8(10)6-3-1-2-5(4-6)7(11,12)13/h1-4H |
InChI-Schlüssel |
FRYUIATWCXVLBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[As](Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)



![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)



![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)


